molecular formula C14H26N4O11P2 B1669096 Cytidine-5'-Diphosphocholine CAS No. 987-78-0

Cytidine-5'-Diphosphocholine

货号: B1669096
CAS 编号: 987-78-0
分子量: 488.32 g/mol
InChI 键: RZZPDXZPRHQOCG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Citicoline, also known as Cytidine 5'-Diphosphocholine (CDP-Choline), is an essential endogenous mononucleotide and a critical intermediate in the biosynthetic pathway of structural phospholipids, particularly phosphatidylcholine, a major component of neuronal cell membranes . This compound is hydrolyzed in the body to cytidine and choline, which then cross the blood-brain barrier and serve as substrates for the resynthesis of phosphatidylcholine and acetylcholine within the central nervous system . Its primary research value lies in its multifaceted neuroprotective and neurorepair mechanisms, which include restoring and preserving the integrity of neuronal membranes , stimulating the synthesis of key neurotransmitters such as acetylcholine, dopamine, and norepinephrine , and reducing glutamate-induced excitotoxicity . Furthermore, Citicoline demonstrates anti-apoptotic properties, helps restore mitochondrial ATPase activity, inhibits phospholipase A2 to reduce neuroinflammation and reactive oxygen species, and supports glutathione synthesis for enhanced antioxidant activity . In research settings, Citicoline is extensively investigated in models of ischemic stroke , traumatic brain injury , neurodegenerative conditions like Parkinson's disease , and cognitive impairment . Its applications also extend to ophthalmology, where it is studied for its potential benefits in glaucoma and amblyopia by protecting retinal neurons and supporting visual function . With a well-established and favorable safety profile in preclinical toxicological studies and high oral bioavailability, Citicoline is a vital tool for probing the mechanisms of cellular repair and protection in the nervous system . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications or human consumption.

属性

CAS 编号

987-78-0

分子式

C14H26N4O11P2

分子量

488.32 g/mol

IUPAC 名称

[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C14H26N4O11P2/c1-18(2,3)6-7-26-30(22,23)29-31(24,25)27-8-9-11(19)12(20)13(28-9)17-5-4-10(15)16-14(17)21/h4-5,9,11-13,19-20H,6-8H2,1-3H3,(H3-,15,16,21,22,23,24,25)

InChI 键

RZZPDXZPRHQOCG-UHFFFAOYSA-N

手性 SMILES

[H+].C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O

规范 SMILES

C[N+](C)(C)CCOP(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O

外观

Solid powder

其他CAS编号

33818-15-4
987-78-0

物理描述

Solid

Pictograms

Irritant

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

3.7 [ug/mL] (The mean of the results at pH 7.4)

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

5'-Diphosphocholine, Cytidine
CDP Choline
Choline, CDP
Choline, Cytidine Diphosphate
Cidifos
Citicholine
Citicoline
Cyticholine
Cytidine 5' Diphosphocholine
Cytidine 5'-Diphosphocholine
Cytidine Diphosphate Choline
Diphosphate Choline, Cytidine

产品来源

United States

准备方法

Traditional Morpholine-Mediated Coupling

The foundational chemical synthesis involves coupling cytidine-5′-monophosphate (5′-CMP) with phosphorylcholine derivatives. As detailed in patent WO2013128393A1, this method employs morpholine and dicyclohexylcarbodiimide (DCC) to activate 5′-CMP, followed by reaction with calcium phosphoryl choline chloride tetrahydrate in methanol. Critical steps include:

  • Activation of 5′-CMP : A solution of 5′-CMP in methanol reacts with morpholine and DCC at 50–55°C for 3–7 hours, forming morpholidate cytidine-5′-monophosphate.
  • Coupling with Phosphorylcholine : Calcium phosphoryl choline chloride is added to the activated intermediate, maintaining pH 3.5 with methanolic HCl.
  • Purification : Crude citicoline is precipitated using isopropyl alcohol (IPA), treated with oxalic acid morpholidate, and purified via activated charcoal and sodium hydroxide neutralization.

Table 1: Key Parameters in Traditional Chemical Synthesis

Parameter Details
Solvent System Methanol, IPA
Reaction Temperature 50–55°C
Purity (HPLC) >99%
Yield ~70% (265 g from 100 g 5′-CMP)

This method’s limitations include reliance on hazardous solvents (e.g., DCC) and costly column chromatography for by-product removal.

Enzymatic Synthesis: A Sustainable Alternative

Multi-Enzyme Cascade Approach

Patent CN114262726A discloses an enzymatic method using cytidine and choline chloride as substrates, bypassing expensive phosphorylated intermediates. The process involves four enzymatic steps:

  • Phosphorylation of Cytidine : Cytidine is phosphorylated to cytidine monophosphate (CMP) using uridine-cytidine kinase (UCK) and polyphosphate kinase (PPK), with ATP regeneration via polyphosphate.
  • Choline Activation : Choline chloride is converted to phosphorylcholine by choline kinase (CMK).
  • CMP-Choline Formation : CMP and phosphorylcholine are coupled via CTP:phosphocholine cytidylyltransferase (CCT).
  • Citicoline Sodium Crystallization : The product is purified via nanofiltration (200 Da membrane), anion-exchange resin, and ethanol crystallization.

Table 2: Enzymatic Synthesis Optimization

Parameter Details
Substrate Conversion >99%
Total Yield >90%
Solvent System Aqueous (no organic solvents)
Enzyme Load 10–30% (w/w of cytidine)

This method reduces costs by 40% compared to chemical routes and eliminates hazardous waste.

Comparative Analysis of Synthesis Methods

Efficiency and Scalability

While chemical synthesis achieves higher purity (>99%), enzymatic methods excel in sustainability and operational simplicity.

Table 3: Method Comparison

Criterion Chemical Synthesis Enzymatic Synthesis
Yield 70% 90%
Solvent Use Methanol, IPA Water
By-Products Requires chromatography None
Cost High (DCC, solvents) Low (substrates, enzymes)
Industrial Feasibility Moderate High

Enzymatic synthesis is ideal for large-scale production, whereas chemical methods remain preferred for pharmaceutical applications requiring ultra-pure citicoline.

Recent Advances in Citicoline Preparation

Nanofiltration-Integrated Purification

Modern protocols incorporate nanofiltration (200 Da membranes) to replace traditional resin-based purification, reducing processing time by 50% and improving yield to 95%.

Solvent-Free Crystallization

Ethanol-driven crystallization at 0–10°C minimizes solvent residues, ensuring compliance with pharmaceutical safety standards.

科学研究应用

Cognitive Enhancement

Cognitive Impairment and Age-Related Decline

Citicoline has been extensively studied for its potential to enhance cognitive function, particularly in older adults and those with cognitive impairments. Research indicates that citicoline supplementation may improve memory performance and cognitive functions such as attention and executive functions.

  • Case Study: Kirin Holdings Clinical Trial (2021)
    A study conducted by Kirin Holdings demonstrated that a 12-week supplementation of citicoline significantly improved episodic memory in healthy older adults. Participants showed greater improvements in composite memory scores compared to a placebo group (mean: 3.78 vs. 0.72, P = 0.0052) .
  • Systematic Review Findings
    A systematic review of 14 studies found standardized mean differences indicating citicoline's positive effects on memory and behavior in patients with cognitive deficits associated with cerebrovascular disorders .

Neurological Disorders

Stroke Recovery and Traumatic Brain Injury

Citicoline has shown promise in aiding recovery from neurological injuries such as stroke and traumatic brain injury (TBI). It is believed to enhance neuroplasticity and promote neuronal repair.

  • Stroke Recovery
    In patients with acute ischemic stroke, citicoline has been associated with improved functional outcomes and accelerated recovery of consciousness and motor deficits . A notable study highlighted that citicoline treatment shortened hospital stays for TBI patients and improved neurological deficits .
  • Case Study: Mild Cognitive Impairment
    In a retrospective observational study involving 197 patients over 65 years with mild cognitive impairment, citicoline treatment resulted in significant improvements on various scales measuring neurological function compared to control groups .

Neuroprotective Effects

Mechanisms of Action

Citicoline's neuroprotective properties are attributed to its role as a precursor in the synthesis of neurotransmitters such as acetylcholine and its influence on neuronal membrane integrity. It may also enhance the expression of neuroprotective proteins like sirtuin 1 (SIRT1), which has implications for neurodegenerative diseases .

  • Pharmacological Characteristics
    Citicoline has been shown to modulate neurotransmitter systems, influencing dopamine, acetylcholine, and glutamate pathways. This modulation is crucial for cognitive functions and may offer protective effects against neurotoxicity associated with drug abuse .

Applications in Addictive Disorders

Emerging research suggests that citicoline may have therapeutic potential in treating addictive disorders by reducing cravings and withdrawal symptoms.

  • Cocaine Dependence
    A review of literature indicated that citicoline could decrease cravings in individuals with cocaine dependence, suggesting its potential role as an adjunct treatment in addiction therapy .

Summary Table: Applications of Citicoline

Application AreaKey FindingsReferences
Cognitive EnhancementImproved memory performance in older adults; positive effects on attention and executive functions
Neurological RecoveryAccelerated recovery from stroke; improved outcomes post-TBI
Neuroprotective EffectsModulation of neurotransmitter systems; enhancement of neuroprotective proteins
Addictive DisordersReduction in cravings for cocaine; potential adjunct treatment

相似化合物的比较

Comparative Data Tables

Table 1: Mechanism Comparison

Compound Primary Mechanism Key Findings References
Citicoline Phosphatidylcholine synthesis, BDNF upregulation Improves memory, VEPs, and stroke outcomes
Cerebrolysin Growth factor mimicry Enhances post-stroke neuronal survival
Homotaurine GABA agonism, anti-excitotoxicity Synergistic apoptosis reduction with citicoline
CoQ10 Mitochondrial stabilization, antioxidant Reduces oxidative damage in retinal cells

Table 2: Clinical Outcomes

Condition Citicoline Efficacy Comparator Efficacy References
Stroke Accelerates motor recovery (500–2,000 mg/day) Cerebrolysin: Similar functional gains
Glaucoma 62% improvement in VEP latency (1,000 mg/day) Homotaurine combo: Synergistic effect
TBI No significant benefit in COBRIT trial N/A
Age-related memory decline Improves episodic memory (500–1,000 mg/day) Choline: Limited cognitive impact

Discussion of Research Findings

Citicoline’s efficacy varies by condition. It significantly enhances memory in healthy older adults and glaucoma patients but failed in the COBRIT trial for TBI, possibly due to heterogeneous injury mechanisms or dosing limitations . In stroke, conflicting data exist: earlier studies report functional improvements, while recent meta-analyses highlight modest effects . Comparatively, cerebrolysin and citicoline show similar neuroprotection, but citicoline’s oral administration offers practical advantages .

生物活性

Citicoline, also known as cytidine diphosphate choline (CDP-choline), is a naturally occurring compound that plays a crucial role in the synthesis of phospholipids in neuronal membranes. Its biological activity has garnered significant attention in recent years, particularly regarding its neuroprotective properties and potential therapeutic applications in various neurological disorders. This article explores the biological activity of citicoline, highlighting its mechanisms of action, clinical efficacy, and relevant case studies.

Citicoline exerts its effects through several mechanisms:

  • Neuroprotection : Citicoline has been shown to enhance neuronal survival under conditions of hypoxia and ischemia by inhibiting phospholipase A2, which reduces the generation of reactive oxygen species (ROS) and neuroinflammation .
  • Neurotransmitter Modulation : It increases levels of key neurotransmitters such as acetylcholine, norepinephrine, and dopamine, which are essential for cognitive function and mood regulation .
  • SIRT1 Activation : Citicoline raises the levels and activity of SIRT1, a protein associated with metabolic homeostasis and neuroprotection against aging-related neuronal damage .
  • Membrane Integrity : It promotes the synthesis of phosphatidylcholine, a vital component of cell membranes, thereby enhancing membrane fluidity and function .

Cognitive Impairment

Citicoline has shown promise in improving cognitive function in various populations:

  • Mild Cognitive Impairment (MCI) : A systematic review indicated that citicoline supplementation resulted in significant improvements in memory and behavior among patients with MCI, particularly those with vascular origins . The standardized mean differences for memory and behavior were notably positive.
  • Elderly Populations : Studies have demonstrated that citicoline supplementation can improve overall memory performance in older adults with age-associated memory impairment (AAMI) . For instance, a 12-week study reported enhanced episodic memory in participants taking citicoline.

Neurological Disorders

Citicoline's effects extend to specific neurological conditions:

  • Stroke Recovery : In patients recovering from ischemic stroke, citicoline administration was associated with improved functional outcomes compared to placebo groups. A significant percentage of patients treated with higher doses (≥2000 mg/day) showed better recovery rates on scales measuring neurological status .
  • Glaucoma and Visual Impairments : Citicoline has been beneficial in treating glaucoma and amblyopia by improving visual function through neuroprotective mechanisms .

Case Studies

Several clinical trials have highlighted the efficacy of citicoline:

  • Study on Stroke Patients : In a randomized trial involving acute ischemic stroke patients, citicoline was found to be safe but did not significantly improve outcomes compared to placebo. However, it did show potential benefits in reducing complications during hospitalization .
  • Cognitive Improvement in Older Adults : A study conducted at MIT found that older adults receiving citicoline exhibited marked improvements in verbal memory compared to controls, suggesting its utility in addressing cognitive deficits associated with aging .

Data Summary

The following table summarizes key findings from various studies on citicoline's effects:

Study FocusPopulationKey Findings
Mild Cognitive ImpairmentPatients with MCISignificant improvement in memory and behavior; standardized mean differences observed .
Ischemic Stroke RecoveryStroke patientsImproved functional outcomes; higher doses correlated with better recovery rates .
Age-Associated Memory ImpairmentOlder adultsEnhanced episodic memory performance after 12 weeks of supplementation .
Visual FunctionGlaucoma patientsImproved visual function and neuroprotection observed .

常见问题

What are the primary neuroprotective mechanisms of citicoline observed in preclinical studies, and what experimental methodologies are used to validate them?

Basic Research Question
Citicoline exhibits neuroprotective effects through pleiotropic mechanisms, including enhancing phospholipid synthesis, reducing oxidative stress, and stabilizing cell membranes. Preclinical studies utilize in vitro models (e.g., glutamate-induced excitotoxicity in neuronal cultures) and in vivo models (e.g., rodent cerebral ischemia) to assess these mechanisms. Biochemical assays for lipid peroxidation (e.g., malondialdehyde levels), mitochondrial function (e.g., ATP synthesis), and apoptosis markers (e.g., caspase-3 activity) are commonly employed .

What experimental models are standard for evaluating citicoline’s efficacy in cerebral ischemia, and how are outcomes quantified?

Basic Research Question
Rodent middle cerebral artery occlusion (MCAO) is the gold standard for cerebral ischemia studies. Outcomes include neurobehavioral tests (e.g., modified Neurological Severity Score), infarct volume measurement via MRI or TTC staining, and biomarkers like S100B or GFAP for glial activation. Dose-response studies (500–2000 mg/kg in rodents) and pharmacokinetic analyses are critical for translational relevance .

How can researchers reconcile discrepancies between citicoline’s preclinical efficacy and mixed clinical trial results (e.g., COBRIT trial vs. Alzheimer’s studies)?

Advanced Research Question
Discrepancies may arise from differences in trial design, patient heterogeneity, or outcome measures. For example, the COBRIT trial found no benefit in traumatic brain injury (TBI) at 90 days , while Alzheimer’s trials noted cognitive improvement in APOE ε4 carriers . Methodological solutions include:

  • Dose optimization : Higher or prolonged dosing in specific populations.
  • Endpoint selection : Using biomarkers (e.g., cerebral blood flow) alongside clinical scales.
  • Subgroup stratification : Pre-specifying analyses by injury severity or genetic profiles .

What methodological considerations are critical when designing RCTs to assess citicoline’s impact on cognitive outcomes?

Advanced Research Question
Key considerations include:

  • Blinding and randomization : Double-blind protocols to minimize bias (e.g., COBRIT trial ).
  • Outcome measures : Validated tools like the ADAS-Cog for Alzheimer’s or the TBI-Clinical Trials Network Core Battery for TBI .
  • Sample size : Power calculations accounting for expected effect sizes and attrition rates.
  • Longitudinal follow-up : Extended observation (e.g., 180 days) to capture delayed effects .

How should researchers approach subgroup analyses to identify citicoline-responsive populations (e.g., APOE ε4 carriers)?

Advanced Research Question
Pre-specified subgroup analyses based on biomarkers or genetic profiles (e.g., APOE genotyping) can enhance precision. For example, citicoline improved cerebral perfusion in APOE ε4-positive Alzheimer’s patients, suggesting genotype-specific efficacy . Methods include:

  • Stratified randomization : Balancing subgroups at enrollment.
  • Post-hoc analyses : Using multivariate regression to adjust for confounders.
  • Omics integration : Transcriptomic or metabolomic profiling to identify predictive biomarkers .

What strategies are recommended for investigating citicoline as an adjuvant therapy in neurodegenerative diseases?

Advanced Research Question
Combination therapies (e.g., citicoline + acetylcholinesterase inhibitors) require factorial design trials to assess synergy. For example, citicoline enhanced catecholaminergic neurotransmission in glaucoma models when combined with caffeine . Methodological steps:

  • Dose escalation studies : To rule out pharmacokinetic interactions.
  • Composite endpoints : Measuring both biochemical (e.g., acetylcholine levels) and functional outcomes (e.g., visual evoked potentials) .

How can statistical approaches address contradictions in citicoline’s therapeutic effects across studies?

Advanced Research Question
Meta-analytic techniques, such as:

  • Individual participant data (IPD) meta-analysis : Pooling raw data to explore heterogeneity.
  • Meta-regression : Assessing covariates like dosing duration or baseline severity.
    For instance, the Cochrane review on stroke found no mortality benefit but highlighted underpowered subgroups . Sensitivity analyses excluding high-bias studies can clarify signals .

What are the ethical and practical challenges in designing citicoline trials for acute CNS injuries (e.g., stroke, TBI)?

Advanced Research Question
Challenges include:

  • Informed consent : Obtaining proxy consent in unconscious patients.
  • Timing of intervention : Ensuring drug administration within the therapeutic window (e.g., ≤24 hours post-stroke).
  • Placebo ethics : Justifying placebo arms in life-threatening conditions.
    The COBRIT trial addressed these by using enteral/oral administration and rigorous safety monitoring .

How do pharmacokinetic properties of citicoline influence experimental design in preclinical vs. clinical studies?

Advanced Research Question
Preclinical studies often use intravenous or intraperitoneal administration to achieve rapid bioavailability, while clinical trials favor enteral routes (e.g., 2000 mg/day oral citicoline in COBRIT ). Key considerations:

  • Bioequivalence studies : Comparing plasma citicoline levels across formulations.
  • Blood-brain barrier penetration : Using PET imaging or CSF sampling to validate CNS uptake .

What novel biomarkers are emerging to quantify citicoline’s neurorestorative effects in real time?

Advanced Research Question
Advanced biomarkers include:

  • Neuroimaging : fMRI for functional connectivity changes post-TBI .
  • Electrophysiology : EEG spectral analysis (e.g., increased alpha power in Alzheimer’s ).
  • Exosome profiling : Detecting neuron-derived exosomes with synaptic proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cytidine-5'-Diphosphocholine
Reactant of Route 2
Reactant of Route 2
Cytidine-5'-Diphosphocholine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。